3,5-dichloro-N-(4-chlorophenyl)benzamide
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Overview
Description
3,5-Dichloro-N-(4-chlorophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of three chlorine atoms and a benzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-N-(4-chlorophenyl)benzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a solvent such as N,N′-dimethylformamide (DMF) at 60°C . The reaction typically proceeds with good yields, and the resulting product can be purified using standard techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The starting materials, 3,5-dichlorobenzoyl chloride and 4-chloroaniline, are readily available and can be sourced from chemical suppliers. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
3,5-Dichloro-N-(4-chlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-Dichloro-N-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-N-(4-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIZCKFCVVNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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